![molecular formula C10H20 B14690801 1,4-Dimethylcyclooctane CAS No. 33657-56-6](/img/structure/B14690801.png)
1,4-Dimethylcyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms are replaced by methyl groups at the 1 and 4 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclooctane can be synthesized through the [4+4]-cycloaddition of isoprene, followed by catalytic hydrogenation. The [4+4]-cycloaddition of isoprene is catalyzed by an iron pyridineimine (Fe-PDI) catalyst, which selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene. This intermediate is then hydrogenated to yield this compound .
Industrial Production Methods
The industrial production of this compound involves the thermal cyclodimerization of isoprene, followed by hydrogenation. The dimerization is performed at moderate temperatures (around 200°C) and completed within 90 minutes. The hydrogenation reactions are conducted using platinum, palladium, or nickel-based catalysts .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Use as a Jet Fuel Blendstock
- High energy density DMCO possesses a volumetric net heat of combustion that is up to 9.2% higher than Jet A, a standard jet fuel .
- Improved fuel properties The cyclic structure and ring strain of DMCO result in enhanced gravimetric and volumetric net heats of combustion compared to conventional jet fuel . The presence of methyl branches at two sites leads to a low kinematic viscosity .
- Sustainable aviation fuel DMCO can be produced from bio-derived isoprenol, which is sourced from abundant biomass . Biomass-derived DMCO can enable fully bio-based jet fuel blends .
Production of DMCO
- From isoprene Isoprene can be efficiently converted to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) through a [4+4]-cycloaddition reaction, using a catalyst formed by in situ reduction . DMCOD can then be hydrogenated to yield DMCO .
- Catalytic processes The [4+4]-cycloaddition of isoprene can be catalyzed by reduced iron iminopyridine complexes . The catalytic cycle involves the coordination of two isoprene equivalents, followed by oxidative cyclization, rearrangement, and reductive elimination .
Economic and Environmental Factors
- Production cost Production costs for DMCO have been estimated, with a platinum-based catalyst offering a competitive price .
- Carbon footprint Using biomass-derived DMCO in jet fuel blends can reduce the carbon footprint of aviation . A life cycle assessment of DMCO production has been performed to estimate greenhouse gas emissions .
Potential Therapeutic Properties of Related Compounds
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclooctane involves its interaction with various molecular targets and pathways. In the context of bio-based jet fuels, its cyclic structure and ring strain contribute to higher gravimetric and volumetric net heats of combustion compared to conventional jet fuels. The presence of methyl branches at two sites results in lower kinematic viscosity, enhancing fuel performance .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexane: A similar compound with a six-membered ring instead of an eight-membered ring.
1,4-Dimethylcyclododecane: A similar compound with a twelve-membered ring.
Uniqueness
1,4-Dimethylcyclooctane is unique due to its specific ring size and the presence of two methyl groups at the 1 and 4 positions. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specialized applications such as high-performance bio-based jet fuels .
Properties
CAS No. |
33657-56-6 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,4-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
GUOSBMCHCJXBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.